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Compound of Interest

Compound Name: Fmoc-O2Oc-OPfp

Cat. No.: B2404909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-8-amino-3,6-dioxaoctanoic acid pentafluorophenyl ester (Fmoc-O2Oc-OPfp), also

known as Fmoc-AEEA-OPfp, is a valuable reagent in solid-phase peptide synthesis (SPPS). It

serves as a hydrophilic linker that can be incorporated into peptide sequences to enhance

solubility, improve pharmacokinetic properties, and provide a spacer arm for the attachment of

other molecules. The pentafluorophenyl (Pfp) ester is a highly reactive leaving group,

facilitating efficient coupling to the free amine of a resin-bound peptide. These application notes

provide a detailed protocol for the use of Fmoc-O2Oc-OPfp in a standard Fmoc-based solid-

phase peptide synthesis workflow.

Chemical Properties
Fmoc-O2Oc-OPfp is a derivative of Fmoc-8-amino-3,6-dioxaoctanoic acid, featuring a key

Fmoc protecting group for the amine and a Pfp ester for carboxyl group activation.
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Property Value Reference

Molecular Formula C27H22F5NO6 [1]

Molecular Weight 551.46 g/mol [1]

Appearance White to off-white solid

Storage Store at -20°C, desiccated

Experimental Protocols
Materials and Reagents

Fmoc-O2Oc-OPfp

Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-

terminal acids)[2]

N,N-Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM), peptide synthesis grade

Piperidine

Diisopropylethylamine (DIPEA)

Coupling reagents for standard amino acid incorporation (e.g., HBTU, HATU)

Trifluoroacetic acid (TFA)

Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

Kaiser test kit or other ninhydrin-based test

Resin Preparation and Swelling
Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality

of the peptide.[2] For peptide amides, Rink Amide resin is a common choice.[2]
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Weighing: Weigh the desired amount of resin into a reaction vessel.

Swelling: Add DMF to the resin (approximately 10 mL per gram of resin) and allow it to swell

for at least 1 hour at room temperature with gentle agitation.[2]

Standard Fmoc-SPPS Cycle (Prior to Fmoc-O2Oc-OPfp
Coupling)
This cycle is repeated for each amino acid in the peptide sequence preceding the linker

incorporation.

Fmoc Deprotection:

Drain the solvent from the swollen resin.

Add a solution of 20% piperidine in DMF to the resin.[2]

Agitate for 5-10 minutes at room temperature.

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Perform a Kaiser test to confirm the presence of a free primary amine. The beads should

turn a deep blue.

Amino Acid Coupling (Standard Amino Acids):

Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a

coupling reagent such as HBTU (3-5 equivalents) in DMF.

Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

Add the activated amino acid solution to the deprotected resin.

Agitate the mixture for 1-2 hours at room temperature.
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Perform a Kaiser test to confirm the completion of the coupling reaction. The beads should

remain colorless or yellow.

Wash the resin with DMF (3-5 times).

Protocol for Coupling Fmoc-O2Oc-OPfp
This protocol follows a standard Fmoc deprotection step to expose the N-terminal amine of the

growing peptide chain.

Fmoc Deprotection: Perform the Fmoc deprotection as described in the standard cycle

above to liberate the N-terminal amine of the peptide-resin.

Preparation of Fmoc-O2Oc-OPfp Solution:

Dissolve Fmoc-O2Oc-OPfp (1.5 to 3.0 equivalents relative to the resin loading) in DMF.

Minimal volume should be used to ensure a high concentration.

Coupling Reaction:

Add the Fmoc-O2Oc-OPfp solution to the deprotected peptide-resin.

Agitate the reaction mixture at room temperature. The reaction is typically complete within

1-2 hours.

Note: For potentially slow reactions, the addition of 1-hydroxybenzotriazole (HOBt) (1.5 to

3.0 equivalents) can be beneficial in accelerating the coupling of Pfp esters.

Monitoring the Reaction:

After 1-2 hours, take a small sample of the resin beads.

Wash the beads thoroughly with DMF and DCM.

Perform a Kaiser test. A negative result (colorless or yellow beads) indicates a complete

reaction.

Washing:
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Once the coupling is complete, drain the reaction solution.

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to remove

any unreacted reagents and by-products.

The peptide chain can now be further elongated by repeating the standard Fmoc-SPPS cycle

or cleaved from the resin if the synthesis is complete.

Cleavage and Deprotection
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of

nitrogen or in a vacuum desiccator.

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and

protecting groups used. A common general-purpose cocktail is:

95% Trifluoroacetic acid (TFA)

2.5% Triisopropylsilane (TIS)

2.5% Water

Cleavage Reaction:

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

Agitate the mixture at room temperature for 2-4 hours.

Peptide Precipitation:

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the peptide by adding the filtrate to cold diethyl ether.

Centrifuge the mixture to pellet the peptide.

Wash the peptide pellet with cold diethyl ether multiple times.

Drying and Purification:
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Dry the crude peptide pellet.

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-

HPLC).

Quantitative Data Summary
Parameter Recommended Range Notes

Resin Swelling Time 1-2 hours In DMF or DCM.

Fmoc Deprotection 20% Piperidine in DMF 2 x 10-15 min

Standard Amino Acid

Equivalents
3-5 eq. Relative to resin loading.

Standard Coupling Time 1-2 hours Monitored by Kaiser test.

Fmoc-O2Oc-OPfp Equivalents 1.5-3 eq. Optimization may be required.

Fmoc-O2Oc-OPfp Coupling

Time
1-2 hours Monitored by Kaiser test.

Cleavage Time 2-4 hours In TFA-based cocktail.

Visualizations
Chemical Structure of Fmoc-O2Oc-OPfp
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SPPS Workflow

Start:
Resin-Bound Peptide

Fmoc Deprotection
(20% Piperidine/DMF)

Wash (DMF)

Couple Fmoc-O2Oc-OPfp
(in DMF)

Wash (DMF/DCM)

Continue SPPS or Cleave
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Coupling Reaction Components

Resin-Peptide-NH2
(Free Amine)

Resin-Peptide-NH-CO-O2Oc-Fmoc
(Coupled Product)

Reacts with

Fmoc-O2Oc-OPfp
(Activated Ester)

Reacts with

DMF
(Solvent)

Dissolves Dissolves

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2404909#protocol-for-using-fmoc-o2oc-opfp-in-solid-
phase-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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